molecular formula C10H10O2 B1211090 trans-Styrylacetic acid CAS No. 2243-53-0

trans-Styrylacetic acid

Cat. No. B1211090
CAS RN: 2243-53-0
M. Wt: 162.18 g/mol
InChI Key: PSCXFXNEYIHJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Styrylacetic acid, also known as 4-Phenyl-3-butenoic acid, is a compound that has been used as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase . It is a white solid that is soluble in water and alcohol .


Synthesis Analysis

Trans-Styrylacetic acid can be used as a building block for organic synthesis, as well as a reagent for the preparation of various organic compounds . It is also an intermediate in the production of other compounds .


Molecular Structure Analysis

The molecular formula of trans-Styrylacetic acid is C10H10O2 . It has a molecular weight of 162.19 g/mol . The SMILES string representation of its structure is OC(=O)C\C=C\c1ccccc1 .


Physical And Chemical Properties Analysis

Trans-Styrylacetic acid is a white to yellow-brown crystalline powder or needles . It has a melting point of 84-86 °C .

Scientific Research Applications

Pharmacology: Inhibitor of Peptidylglycine α-Hydroxylating Monooxygenase

trans-Styrylacetic acid: is utilized as a mechanism-based inhibitor of the enzyme Peptidylglycine α-hydroxylating monooxygenase . This enzyme is crucial in the biosynthesis of neuroendocrine peptides. By inhibiting this enzyme, researchers can study the enzyme’s role in various physiological processes and potentially develop therapeutic agents targeting peptide hormone maturation.

Organic Synthesis: Mediator in Biotransformation

In organic chemistry, trans-Styrylacetic acid serves as a substrate for bacterial tyrosinases in biotransformation processes . These reactions are significant for synthesizing medically important compounds like L-DOPA, used in the treatment of Parkinson’s disease, and for environmental applications such as the biopolymerization of pollutants.

Material Science: Synthesis of Advanced Materials

While specific applications in material science are not directly cited, the chemical properties of trans-Styrylacetic acid suggest its potential use in the synthesis of polymers and co-polymers. Its vinyl group can undergo polymerization, leading to materials with various applications, from coatings to advanced composite materials .

Biochemistry: Study of Enzymatic Reactions

In biochemistry, trans-Styrylacetic acid is used to study the action of Peptidylglycine α-hydroxylating monooxygenase . This enzyme is involved in the final step of peptide amidation, a modification essential for the activity of many hormones and neurotransmitters. Understanding this enzyme’s mechanism can provide insights into the regulation of peptide hormones.

Agriculture: Potential Role in Plant Growth and Protection

While direct applications of trans-Styrylacetic acid in agriculture are not well-documented, its role as an inhibitor of specific enzymes could be explored for plant growth and protection strategies. For instance, manipulating hormone biosynthesis pathways could lead to enhanced stress resistance or growth patterns in crops .

Analytical Chemistry: Chromatographic Studies

trans-Styrylacetic acid: can be used in analytical chemistry for chromatographic studies due to its distinct UV absorption properties. It can serve as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .

Safety And Hazards

Trans-Styrylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to wash thoroughly after handling .

Future Directions

While specific future directions for trans-Styrylacetic acid are not detailed in the available resources, its use as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase suggests potential applications in biochemical research .

properties

IUPAC Name

(E)-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXFXNEYIHJST-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959161
Record name trans-Styrylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Styrylacetic acid

CAS RN

1914-58-5, 2243-53-0
Record name (3E)-4-Phenyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Styrylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-3-butenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Butenoic acid, 4-phenyl-, (3E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BUTENOIC ACID, 4-PHENYL-, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WSP69ABK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Styrylacetic acid
Reactant of Route 2
trans-Styrylacetic acid
Reactant of Route 3
Reactant of Route 3
trans-Styrylacetic acid
Reactant of Route 4
trans-Styrylacetic acid
Reactant of Route 5
trans-Styrylacetic acid
Reactant of Route 6
Reactant of Route 6
trans-Styrylacetic acid

Q & A

Q1: What are the photoluminescent properties of hybrid materials incorporating trans-styrylacetic acid?

A: Research indicates that hybrid materials synthesized using trans-styrylacetic acid exhibit favorable photoluminescent properties, specifically demonstrating long luminescence lifetimes and high quantum efficiencies. [] This suggests potential applications in areas like optoelectronics and sensing technologies.

Q2: Can trans-styrylacetic acid be used as a precursor in the synthesis of more complex molecules?

A: Yes, trans-styrylacetic acid serves as a starting material for synthesizing other valuable compounds. For instance, it can react with aqueous potassium hydrogen sulfate (KHSO5) to yield trans-3-hydroxy-4-phenylbutyrolactone. [, ] This lactone structure is found in various natural products and pharmaceuticals, highlighting the synthetic utility of trans-styrylacetic acid.

Q3: How is trans-styrylacetic acid involved in biological systems?

A: trans-Styrylacetic acid is a component of the phenylacetyl-CoA catabolon, a complex metabolic unit. [] Within this system, various structurally related compounds, including trans-styrylacetic acid, are catabolized into phenylacetyl-CoA, a common intermediate that feeds into central metabolic pathways. This highlights the role of trans-styrylacetic acid in the breakdown and utilization of specific molecules within biological systems.

Q4: What are the potential applications of hybrid materials containing trans-styrylacetic acid in material science?

A: The research highlights the use of trans-styrylacetic acid in constructing hybrid materials through radical addition polymerization with other monomers like vinyltrimethoxysilane. [] These hybrid materials, often incorporating rare earth elements, are characterized using techniques like NMR, FTIR, XRD, and SEM. The unique properties of these hybrids, combined with their tunable compositions, make them promising candidates for applications in areas like catalysis, sensing, and advanced material design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.